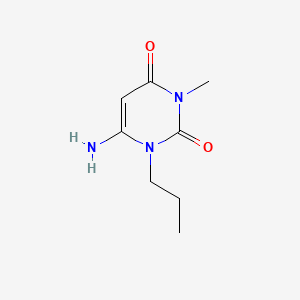

Uracil, 6-amino-3-methyl-1-propyl-

Description

Contextual Significance of Uracil (B121893) Derivatives in Biochemistry and Organic Chemistry

Uracil, a fundamental component of ribonucleic acid (RNA), and its derivatives are central to numerous biochemical processes. These compounds are not only integral to the structure and function of RNA but also participate in key metabolic pathways. ontosight.ai The chemical modification of the uracil ring at various positions, such as N(1), N(3), C(5), and C(6), gives rise to a vast array of derivatives with diverse chemical and physical properties. researchgate.netnih.gov This structural versatility makes uracil derivatives attractive targets for organic synthesis, enabling the creation of novel molecules with tailored characteristics. rsc.org The study of these derivatives provides valuable insights into the relationship between molecular structure and biological function. rsc.org

Role of Uracil Derivatives in Fundamental Medicinal Chemistry and Drug Discovery Research

Uracil and its analogs are recognized as "privileged structures" in drug discovery due to their wide range of biological activities and synthetic accessibility. researchgate.netnih.gov They serve as a crucial pharmacophore in many commercially available drugs. nih.gov Historically, uracil derivatives have been pivotal in the development of antiviral and anticancer agents. researchgate.netnih.gov For instance, 5-fluorouracil (B62378) was one of the first pharmacologically active derivatives to be developed. researchgate.netnih.gov The therapeutic potential of uracil derivatives extends to various diseases, including viral infections, cancer, and metabolic disorders. nih.gov Researchers continuously explore modifications of the uracil structure to enhance pharmacological and pharmacokinetic properties, such as increased bioactivity, selectivity, and metabolic stability, while reducing toxicity. researchgate.netnih.gov

Specific Academic Interest in 6-Amino-3-methyl-1-propyluracil as a Representative Uracil Derivative

Among the myriad of uracil derivatives, 6-amino-3-methyl-1-propyluracil has garnered specific academic interest. ontosight.ai This synthetic derivative is characterized by an amino group at the 6th position, a methyl group at the 3rd position, and a propyl group at the 1st position of the uracil ring. ontosight.ai These modifications to the parent uracil molecule alter its chemical and physical properties, which in turn can influence its interactions with biological systems. ontosight.ai The compound is a subject of investigation for its potential therapeutic applications, particularly in the development of antiviral and anticancer therapies. ontosight.ai Furthermore, it serves as a valuable tool in molecular biology research, acting as a probe or marker to study RNA structure and function. ontosight.ai

Chemical and Physical Properties of Uracil, 6-amino-3-methyl-1-propyl-

The fundamental properties of this compound are summarized in the interactive table below.

| Property | Value | Source |

| Molecular Formula | C8H13N3O2 | nih.gov |

| Molecular Weight | 183.21 g/mol | nih.gov |

| IUPAC Name | 6-amino-3-methyl-1-propylpyrimidine-2,4-dione | nih.gov |

| CAS Number | 53681-48-4 | nih.gov |

| Boiling Point | 275.9°C at 760mmHg | echemi.com |

| Flash Point | 120.6°C | echemi.com |

| Density | 1.185 g/cm³ | echemi.com |

| Refractive Index | 1.529 | echemi.com |

Research and Applications

Detailed research into 6-amino-3-methyl-1-propyluracil and its analogs is ongoing. For instance, studies on similar 6-substituted uracil derivatives have explored their proliferative activity on cells, indicating potential applications in regenerative medicine. jppres.com The synthesis of various uracil derivatives, including those with substitutions at the N1, N3, and C6 positions, is a continuous effort in the search for new bioactive agents with improved therapeutic profiles. researchgate.netnih.gov The ability to functionalize the uracil core at multiple positions allows for the fine-tuning of its biological activity. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-methyl-1-propylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-11-6(9)5-7(12)10(2)8(11)13/h5H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDWDWXAXRTNAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=O)N(C1=O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201933 | |

| Record name | Uracil, 6-amino-3-methyl-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53681-48-4 | |

| Record name | Uracil, 6-amino-3-methyl-1-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 6-amino-3-methyl-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Amino 3 Methyl 1 Propyluracil

Established Synthetic Pathways to 6-Amino-3-methyl-1-propyluracil

The construction of the 6-amino-3-methyl-1-propyluracil core relies on fundamental reactions in heterocyclic chemistry, primarily involving alkylation and cyclization strategies.

The synthesis of uracil (B121893) and its derivatives often involves the condensation of a urea (B33335) or thiourea (B124793) derivative with a three-carbon component, such as a β-keto ester or cyanoacetic acid. biointerfaceresearch.comnih.gov A common strategy for preparing N-substituted uracils is the Traube synthesis, which involves the condensation of a substituted urea with cyanoacetic acid to form a cyanoacetylurea (B75420) intermediate. biointerfaceresearch.com This intermediate then undergoes base-catalyzed cyclization to yield the 6-aminouracil (B15529) ring. biointerfaceresearch.com

Alkylation of the uracil ring can be achieved at the N1 and N3 positions. rsc.orgresearchgate.net Selective alkylation is often a challenge, but by choosing appropriate reaction conditions and starting materials, specific N-alkylation can be favored. researchgate.net For instance, in the case of disubstituted ureas, the condensation with cyanoacetic acid tends to occur at the nitrogen atom with the less sterically hindered substituent. biointerfaceresearch.com

| Reaction Type | Description | Key Intermediates |

| Traube Synthesis | Condensation of a substituted urea with cyanoacetic acid followed by cyclization. biointerfaceresearch.com | Cyanoacetylurea biointerfaceresearch.com |

| Alkylation | Introduction of alkyl groups at the nitrogen atoms of the uracil ring. rsc.orgresearchgate.net | N/A |

The synthesis of 6-amino-3-methyl-1-propyluracil specifically starts with the appropriate N-substituted urea. In this case, 1-methyl-3-propylurea (B14670516) would be a logical precursor. However, a more common and versatile approach involves the sequential alkylation of a pre-formed uracil or 6-aminouracil derivative.

A plausible synthetic route would be the initial synthesis of 6-aminouracil from urea and cyanoacetic acid, followed by sequential alkylation. biointerfaceresearch.com Alternatively, starting with 6-chlorouracil, nucleophilic substitution with primary amines can introduce the desired alkyl groups. researchgate.net For the synthesis of 6-amino-3-methyl-1-propyluracil, this would involve the reaction of 6-aminouracil with a propylating agent and a methylating agent under suitable basic conditions, such as using potassium carbonate in DMF. researchgate.net The order of alkylation would be crucial to ensure the desired product.

Another established method involves the condensation of N-propylurea with cyanoacetic acid to form N-propyl-6-aminouracil, which is then methylated at the N3 position.

| Precursor 1 | Precursor 2 | Key Reaction | Product |

| 1-Methyl-3-propylurea | Cyanoacetic Acid | Condensation and Cyclization | 6-Amino-3-methyl-1-propyluracil |

| 6-Aminouracil | Propyl halide, Methyl halide | Sequential N-alkylation | 6-Amino-3-methyl-1-propyluracil |

| 6-Chlorouracil | Propylamine, Methylamine | Nucleophilic substitution and subsequent methylation | 6-Amino-3-methyl-1-propyluracil researchgate.net |

Derivatization Strategies and Analogue Synthesis Utilizing 6-Amino-3-methyl-1-propyluracil Scaffolds

The 6-amino-3-methyl-1-propyluracil scaffold is a versatile building block for the synthesis of more complex heterocyclic systems, particularly xanthine (B1682287) derivatives and fused uracils.

The introduction of a nitroso group at the C5 position of the uracil ring is a key step in the synthesis of various derivatives. The nitrosation of 6-amino-3-methyl-1-propyluracil is typically achieved by treating it with sodium nitrite (B80452) in an acidic medium, such as acetic acid. biointerfaceresearch.com This reaction proceeds via an electrophilic substitution mechanism at the electron-rich C5 position of the 6-aminouracil ring, yielding 6-amino-3-methyl-5-nitroso-1-n-propyluracil. biointerfaceresearch.com This nitroso derivative is a crucial intermediate for the synthesis of 5,6-diaminouracils.

6-Amino-3-methyl-1-propyluracil is a key precursor for the synthesis of 8-substituted xanthine derivatives. biointerfaceresearch.comnih.govfrontiersin.org The general strategy involves the nitrosation of the 6-aminouracil to form the 5-nitroso derivative, as described above. biointerfaceresearch.com Subsequent reduction of the nitroso group, typically through catalytic hydrogenation, yields the highly reactive 5,6-diamino-3-methyl-1-propyluracil. biointerfaceresearch.com

This diamino derivative can then be condensed with various reagents to form the xanthine ring system. biointerfaceresearch.comnih.govfrontiersin.org For example, reaction with carboxylic acids or their derivatives leads to the formation of an amide at the C5-amino group, followed by cyclization to yield 8-substituted xanthines. biointerfaceresearch.comnih.govfrontiersin.org Alternatively, condensation with aldehydes forms an imine intermediate, which can then undergo oxidative cyclization to afford the corresponding 8-substituted xanthine. nih.govfrontiersin.org

| Starting Material | Reagent | Intermediate | Final Product |

| 6-Amino-3-methyl-1-propyluracil | Sodium Nitrite/Acetic Acid | 6-Amino-3-methyl-5-nitroso-1-propyluracil biointerfaceresearch.com | N/A |

| 6-Amino-3-methyl-5-nitroso-1-propyluracil | H2/Catalyst | 5,6-Diamino-3-methyl-1-propyluracil biointerfaceresearch.com | N/A |

| 5,6-Diamino-3-methyl-1-propyluracil | Carboxylic Acid/Aldehyde | Amide/Imine biointerfaceresearch.comnih.govfrontiersin.org | 8-Substituted Xanthine Derivative biointerfaceresearch.comnih.govfrontiersin.org |

6-Aminouracil and its derivatives are valuable substrates in multicomponent reactions (MCRs) for the synthesis of fused heterocyclic systems. researchgate.net These reactions offer an efficient and atom-economical approach to complex molecular architectures in a single step. researchgate.net 6-Amino-3-methyl-1-propyluracil can participate in MCRs, acting as a nucleophilic component.

For example, the three-component condensation of 6-aminouracil derivatives with aldehydes and a C-H activated compound, such as malononitrile, can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net By employing 6-amino-3-methyl-1-propyluracil in such reactions, a variety of fused uracil derivatives with substitution at the N1 and N3 positions can be synthesized. These MCRs are often catalyzed by acids, bases, or metal catalysts and can be performed under environmentally benign conditions. researchgate.net

Catalytic Systems in the Synthesis of Related Uracil Structures

The synthesis of N-substituted uracil derivatives, such as 6-amino-3-methyl-1-propyluracil, often requires precise control of regioselectivity to achieve the desired substitution pattern on the pyrimidine (B1678525) ring. Catalytic systems play a crucial role in enhancing reaction efficiency, selectivity, and sustainability in the synthesis of these complex molecules. While direct catalytic synthesis of 6-amino-3-methyl-1-propyluracil is not extensively documented, various catalytic methods employed for the synthesis of related N-alkylated and N,N-dialkylated uracil structures provide significant insights into potential synthetic routes.

Catalytic approaches to the N-alkylation of uracil and its derivatives often utilize transition metals, organocatalysts, or heterogeneous catalysts to facilitate the formation of carbon-nitrogen bonds. These methods offer advantages over traditional synthetic routes by providing milder reaction conditions, higher yields, and improved atom economy.

A notable approach for the N-alkylation of pyrimidines involves the use of a reusable heterogeneous catalyst, such as ammonium (B1175870) sulfate-coated hydrothermal carbon (AS@HTC). ias.ac.in This method employs a one-pot, two-step process starting with the silylation of the uracil ring using hexamethyldisilazane (B44280) (HMDS), followed by alkylation with an appropriate alkylating agent. ias.ac.in This system has been shown to be effective for the N-alkylation of uracil with various alkyl halides. ias.ac.in

Transition metal catalysis, particularly with ruthenium and nickel, has also been successfully applied to the N-alkylation of amines with alcohols through a "borrowing hydrogen" strategy. nih.govrsc.org This atom-economical method generates water as the only byproduct. nih.govrsc.org For instance, a robust ruthenium-catalyzed methodology has been developed for the direct N-alkylation of α-amino acid esters and amides with alcohols, demonstrating high retention of stereochemistry. nih.gov Similarly, a highly active nickel-based catalyst system, generated in situ from Ni(COD)₂ and KOH, has proven efficient for the selective N-alkylation of various amines with a broad range of alcohols. rsc.org

The regioselectivity of N-alkylation in uracil derivatives is a significant challenge due to the presence of multiple reactive nitrogen atoms. Michael-type addition reactions have been explored as a convenient method for the regioselective N-alkylation of ambident uracils. researchgate.net Furthermore, biocatalytic approaches using engineered methyltransferases have shown promise for the highly regioselective N-methylation of unsaturated heterocycles, which could potentially be adapted for more complex alkylations. nih.gov

The following table summarizes various catalytic systems used in the synthesis of N-alkylated uracil analogs and related compounds, highlighting the catalyst, reaction conditions, and outcomes.

| Catalyst System | Substrate | Alkylating Agent | Solvent | Conditions | Yield | Reference |

| Ammonium Sulfate@Hydro-thermal Carbon (AS@HTC) | Uracil | Ethyl bromoacetate | Acetonitrile (B52724) | Reflux, 12h | High | ias.ac.in |

| Ru-complex with diphenylphosphate | α-amino acid esters | Alcohols | Toluene | 90-110°C | High | nih.gov |

| Ni(COD)₂ / KOH | Aniline | Benzyl alcohol | Toluene | 110°C | 99% | rsc.org |

| Brønsted Acid (p-TsOH) / HFIP | 6-Aminouracil | Propargyl alcohols | Mechanochemical | Ball milling | Excellent | nih.gov |

| Copper(II) salts | Perylene diimides | Primary/secondary amines | Not specified | Room temp, 1h | >80% | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Amino 3 Methyl 1 Propyluracil and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align in an external magnetic field and can absorb radiofrequency energy at a unique resonance frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of each nucleus, allowing for the differentiation of chemically distinct atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shift, integration (the area under the signal, proportional to the number of protons), and signal splitting (multiplicity) are used to map the proton environment of a molecule. For 6-amino-3-methyl-1-propyluracil, distinct signals are expected for the protons of the propyl group, the methyl group, the pyrimidine (B1678525) ring, and the amino substituent.

The N-1 propyl group (-CH₂CH₂CH₃) would present a characteristic pattern. mnstate.edu The terminal methyl protons (-CH₃) are expected to appear as a triplet at the most upfield position (lowest ppm value), typically around 0.9 ppm. yale.edu The adjacent methylene (B1212753) protons (-CH₂-) would be split by both neighboring proton groups, resulting in a complex multiplet (a sextet) anticipated in the 1.6-1.8 ppm region. yale.edulibretexts.org The methylene protons directly attached to the N-1 nitrogen (-N-CH₂) are deshielded by the electronegative nitrogen and the ring system, and would thus appear as a triplet further downfield, likely in the 3.5-4.0 ppm range. libretexts.org

The N-3 methyl protons (-CH₃) are chemically unique and would appear as a sharp singlet, anticipated in the 3.0-3.5 ppm region. The lone proton on the pyrimidine ring at the C-5 position (C5-H) would also yield a singlet, with a chemical shift expected between 5.0 and 6.0 ppm. researchgate.net The two protons of the C-6 amino group (-NH₂) are often observed as a broad singlet due to rapid chemical exchange and quadrupole effects from the nitrogen atom; this signal is predicted in the 6.0-7.0 ppm range. researchgate.netjuniperpublishers.com

Predicted ¹H NMR Data for 6-Amino-3-methyl-1-propyluracil

| Protons | Predicted δ (ppm) | Predicted Multiplicity | Integration |

| Propyl -CH₃ | ~0.9 | Triplet (t) | 3H |

| Propyl -CH₂- | ~1.7 | Sextet | 2H |

| N1-CH₂- | ~3.8 | Triplet (t) | 2H |

| N3-CH₃ | ~3.2 | Singlet (s) | 3H |

| C5-H | ~5.5 | Singlet (s) | 1H |

| C6-NH₂ | ~6.5 | Broad Singlet (br s) | 2H |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift range for ¹³C is much wider than for ¹H, allowing for excellent resolution of individual carbon signals. oregonstate.edu

For 6-amino-3-methyl-1-propyluracil, seven distinct carbon signals are expected. The carbons of the propyl group would appear in the upfield (aliphatic) region. The terminal methyl carbon is expected around 11 ppm, the central methylene carbon around 20 ppm, and the N-1 attached methylene carbon around 45-50 ppm. oregonstate.edu The N-3 methyl carbon is predicted to resonate in the 25-35 ppm range.

The ring carbons exhibit a wide dispersion of chemical shifts. The C-5 carbon, bonded to a hydrogen, is expected to be the most shielded of the ring carbons, appearing around 95-105 ppm. researchgate.net The C-2 and C-4 carbonyl carbons are highly deshielded and will appear far downfield, typically between 150 and 165 ppm. nih.govchemicalbook.com The C-6 carbon, bearing the amino group, is also significantly deshielded and is anticipated to resonate in a similar downfield region, around 150-160 ppm. nih.gov

Predicted ¹³C NMR Data for 6-Amino-3-methyl-1-propyluracil

| Carbon | Predicted δ (ppm) |

| Propyl -C H₃ | ~11 |

| Propyl -C H₂- | ~20 |

| N1-C H₂- | ~48 |

| N3-C H₃ | ~28 |

| C5 | ~100 |

| C2 | ~152 |

| C4 | ~163 |

| C6 | ~155 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For 6-amino-3-methyl-1-propyluracil, a COSY spectrum would show a cross-peak connecting the N1-CH₂ protons with the adjacent -CH₂- protons, and another cross-peak connecting those -CH₂- protons with the terminal -CH₃ protons. This would confirm the connectivity of the propyl chain.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate carbon signals based on the number of attached protons. CH₃ and CH groups would appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (like C2, C4, and C6) would be absent. This would allow for the definitive identification of the propyl group's -CH₂- signals (negative) and the two -CH₃ signals (positive), distinguishing them from the C5-H signal (positive).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond correlation). It would show cross-peaks connecting the ¹H signal of the C5-H to the ¹³C signal of C5, the N3-CH₃ protons to the N3-methyl carbon, and each of the propyl proton signals to their corresponding carbon signals. This provides definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular fragments. Key expected correlations for confirming the structure of 6-amino-3-methyl-1-propyluracil would include:

Correlations from the N1-CH₂ - protons to the C2 and C6 ring carbons.

Correlations from the N3-CH₃ protons to the C2 and C4 carbonyl carbons.

Correlations from the C5-H proton to the C4 and C6 carbons.

Correlations from the -NH₂ protons to the C5 and C6 carbons.

These HMBC correlations would unequivocally establish the placement of the propyl group at N-1, the methyl group at N-3, and the amino group at C-6, completing the structural elucidation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a sample. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, providing a detailed fingerprint of the functional groups present. ksu.edu.sa Raman spectroscopy is a complementary light-scattering technique that also provides information about molecular vibrations, but is particularly sensitive to non-polar, symmetric bonds. quora.com

For 6-amino-3-methyl-1-propyluracil, several characteristic absorption bands are expected. researchgate.net The N-H stretching vibrations of the C6-amino group would appear as two distinct bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. nih.govdergipark.org.tr The C-H stretching of the methyl and propyl groups would be observed as a series of sharp peaks between 3000 and 2850 cm⁻¹. researchgate.net

The most intense absorptions in the spectrum are expected to be the C=O stretching vibrations from the two carbonyl groups at C2 and C4. These typically appear as strong, sharp bands in the 1720-1650 cm⁻¹ range. researchgate.net The spectrum would also feature a C=C double bond stretching vibration from the pyrimidine ring and the N-H scissoring (bending) vibration of the amino group, both of which are expected in the 1660-1600 cm⁻¹ region and may overlap. researchgate.netdergipark.org.tr

Predicted FTIR Absorption Bands for 6-Amino-3-methyl-1-propyluracil

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amino (-NH₂) | 3400 - 3200 | Medium |

| C-H Stretch | Propyl, Methyl | 3000 - 2850 | Medium-Strong |

| C=O Stretch | Carbonyl (Amide) | 1720 - 1650 | Strong |

| N-H Bend | Amino (-NH₂) | 1660 - 1600 | Medium-Variable |

| C=C Stretch | Alkene (Ring) | 1650 - 1620 | Medium |

Raman spectroscopy provides a complementary vibrational spectrum to IR. While IR is based on the absorption of light due to a change in dipole moment, Raman is a scattering phenomenon that depends on a change in the polarizability of a bond. youtube.com This makes Raman particularly effective for observing symmetric, non-polar bonds that are often weak or silent in IR spectra. quora.com

In the Raman spectrum of 6-amino-3-methyl-1-propyluracil, the most prominent features would likely arise from the pyrimidine ring. optica.org The symmetric "ring breathing" mode, where the entire ring expands and contracts, gives rise to a particularly strong and sharp signal, providing a characteristic molecular fingerprint. nih.govdergipark.org.tr The Kekulé-type stretching vibrations of the ring double bonds would also be clearly visible. nih.gov

While carbonyl (C=O) stretches are visible, they are often less intense than in the IR spectrum. Conversely, C-C bonds within the ring and the propyl chain, which are weak in the IR spectrum, would show more prominent signals in the Raman spectrum. The N-H and C-H stretching vibrations are typically weaker in Raman than in IR. The combination of IR and Raman data thus provides a more complete vibrational profile of the molecule. nih.govnih.gov

Predicted Raman Shifts for 6-Amino-3-methyl-1-propyluracil

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Propyl, Methyl | 3000 - 2850 | Weak-Medium |

| C=O Stretch | Carbonyl (Amide) | 1720 - 1650 | Medium |

| C=C / C=N Stretch | Pyrimidine Ring | 1650 - 1550 | Strong |

| Ring Breathing | Pyrimidine Ring | ~780 | Strong, Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool for investigating the electronic transitions within a molecule, thereby providing crucial data on its electronic structure and the degree of conjugation. In the case of 6-amino-3-methyl-1-propyluracil, the absorption bands observed in the UV-Vis spectrum arise from π → π* and n → π* electronic transitions within the pyrimidine ring system.

The inherent chromophore of the uracil (B121893) ring is influenced by its substituents. The amino group at the C6 position, the methyl group at the N3 position, and the propyl group at the N1 position can cause shifts in the absorption maxima (λmax). These shifts can be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), and can also affect the molar absorptivity. nih.gov Such spectral changes offer a window into the electronic interplay between the substituents and the core pyrimidine structure.

The polarity of the solvent can also significantly impact the UV-Vis spectrum, a phenomenon known as solvatochromism. wikipedia.orgiku.edu.trnih.gov For instance, studies on related 6-aminouracil (B15529) derivatives have demonstrated that changes in solvent polarity can lead to shifts in the absorption bands. nih.gov This is because solvents with different polarities can stabilize the ground and excited states of the molecule to different extents, thereby altering the energy gap between them. wikipedia.orgnih.gov A detailed study on 5-aminouracil (B160950) and 6-aminouracil showed that the lowest energy absorption peak of 6-aminouracil is much narrower and more intense compared to that of uracil. nih.gov A patent for 6-aminouracil derivatives reported a UV absorption maximum at 275 mµ for 1-ethyl-3,5-bis(p-chlorobenzyl)-6-aminouracil. google.com

The conjugation in 6-amino-3-methyl-1-propyluracil is enhanced by the amino group at the C6 position. The lone pair of electrons on the nitrogen atom of the amino group participates in resonance with the π-electron system of the uracil ring, creating an extended conjugated system. This electron delocalization is a key factor influencing the molecule's electronic properties and its characteristic UV-Vis absorption.

Table 1: Representative UV-Vis Absorption Data for Uracil Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 1-ethyl-3,5-bis(p-chlorobenzyl)-6-aminouracil | Not Specified | 275 | google.com |

| 6-amino-5-(4-nitrophenylazo)uridine | Aqueous Phosphate (B84403) Buffer | Varies with pH | nih.gov |

| 5-phenylazo-6-aminouracil dyes | Various Solvents | Varies | researchgate.net |

This table presents data for related uracil derivatives to illustrate the typical absorption ranges. Specific experimental data for 6-amino-3-methyl-1-propyluracil is necessary for a precise characterization.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular weight of a compound and for deducing its structural features through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org For 6-amino-3-methyl-1-propyluracil, high-resolution mass spectrometry would provide the exact mass of the molecular ion ([M]⁺), which is crucial for confirming its elemental composition (C₈H₁₃N₃O₂).

When the molecule is ionized in the mass spectrometer, it forms a molecular ion that can then break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.uklibretexts.org For N-alkylated uracil derivatives like 6-amino-3-methyl-1-propyluracil, common fragmentation pathways include the cleavage of the N-alkyl bonds. Therefore, the loss of the N1-propyl group or the N3-methyl group would be expected fragmentation events. The fragmentation of uracil itself has been studied, revealing characteristic patterns that can help in interpreting the spectra of its derivatives. researchgate.net Studies on the fragmentation of protonated uracil have identified key losses, such as ammonia (B1221849) and water. researchgate.net The stability of the resulting fragment ions plays a significant role in determining the observed fragmentation pattern. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for 6-Amino-3-methyl-1-propyluracil

| m/z Value (Predicted) | Ion Structure / Identity | Fragmentation Pathway |

| 183 | [C₈H₁₃N₃O₂]⁺ | Molecular Ion ([M]⁺) |

| 140 | [M - C₃H₇]⁺ | Loss of the N1-propyl group |

| 168 | [M - CH₃]⁺ | Loss of the N3-methyl group |

| 112 | [Uracil+H]⁺ (from core ring) | Cleavage of substituents |

This table outlines predicted fragmentation based on established principles for similar compounds. Experimental verification is required for definitive assignments.

Computational Spectroscopic Studies and Theoretical Chemical Shift Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental spectroscopic data. nih.govnih.govnih.gov These methods allow for the prediction of spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption wavelengths, providing a theoretical framework for interpreting experimental results. nih.govnih.gov

By optimizing the molecular geometry of 6-amino-3-methyl-1-propyluracil using DFT calculations, it is possible to predict its ¹H and ¹³C NMR chemical shifts. nih.govjppres.com These theoretical values can then be compared with experimental spectra to aid in the definitive assignment of the observed signals. nih.govmdpi.com The choice of the functional and basis set, such as B3LYP with a 6-311+G(d,p) basis set, is crucial for the accuracy of these predictions. nih.govnih.gov

Theoretical calculations are also invaluable for understanding electronic spectra. Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. nih.govresearchgate.netrsc.org These calculations can help to rationalize the observed solvatochromic effects and the influence of different substituents on the electronic structure. nih.govrsc.org

Furthermore, computational methods can be applied to study the fragmentation pathways in mass spectrometry. By calculating the energies of the parent molecule and its potential fragments, it is possible to predict the most likely fragmentation patterns, thus supporting the interpretation of the experimental mass spectrum. The synergy between these computational predictions and experimental data is a cornerstone of modern structural elucidation. nih.govrsc.org

Investigations into Biological Activity and Molecular Mechanisms of Uracil, 6 Amino 3 Methyl 1 Propyl

In Vitro Studies of Potential Biological Activities of Uracil (B121893) Derivatives

General discussions of uracil derivatives suggest that compounds like 6-amino-3-methyl-1-propyluracil are of interest for their potential therapeutic applications. ontosight.ai However, specific in vitro studies detailing these activities for this exact compound are not available in the reviewed literature.

Antimicrobial Research (Bactericidal and Fungicidal Properties)

There is no specific information available in the searched scientific literature regarding the bactericidal or fungicidal properties of Uracil, 6-amino-3-methyl-1-propyl-. While uracil derivatives as a class are investigated for antimicrobial effects, the specific activity of this compound has not been detailed.

Antiviral Research

While it has been suggested that 6-amino-3-methyl-1-propyluracil may have potential as an antiviral agent, no specific research findings or data from antiviral assays involving this compound could be located. ontosight.ai

Anticancer and Antiproliferative Research

Similarly, the potential for this compound to exhibit anticancer and antiproliferative activity is mentioned in a general context for uracil derivatives. ontosight.ai However, there are no available studies that provide data on its effects on any specific cancer cell lines or the mechanisms of any such potential activity.

Enzyme Inhibition Studies and Interference with Nucleic Acid Processes

No specific studies detailing the inhibitory effects of Uracil, 6-amino-3-methyl-1-propyl- on any particular enzymes or its interference with nucleic acid processes were found.

Structure-Activity Relationship (SAR) Studies of 6-Amino-3-methyl-1-propyluracil and Related Uracil Derivatives

The chemical structure of 6-amino-3-methyl-1-propyluracil, with its specific amino, methyl, and propyl substituents, is noted to be of interest for its potential influence on biological activity. However, no specific Structure-Activity Relationship (SAR) studies for this compound are available in the public domain. Such studies would be crucial to understanding how these functional groups contribute to its biological effects and for the rational design of new, more potent derivatives.

Computational and Theoretical Mechanistic Studies of Uracil Derivative Interactions

There is a notable absence of computational and theoretical studies focused on the interaction of Uracil, 6-amino-3-methyl-1-propyl- with biological targets. Molecular modeling and other computational methods would be invaluable for predicting its binding modes and for elucidating potential mechanisms of action at a molecular level.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method helps in understanding the binding affinity and mode of interaction.

Detailed Research Findings: In the absence of specific studies on Uracil, 6-amino-3-methyl-1-propyl-, we can look at methodologies applied to other uracil derivatives. For instance, studies on novel uracil derivatives as thymidylate synthase inhibitors have utilized in silico docking to predict binding affinity. nih.gov Similarly, docking has been used to evaluate the binding of uracil-like compounds to enzymes like uracil-DNA glycosylase (UDG). nih.gov

A hypothetical docking study for "Uracil, 6-amino-3-methyl-1-propyl-" would involve:

Target Selection: Identifying a potential protein target. Based on related compounds, enzymes like thymidylate synthase or thyroid peroxidase could be chosen. nih.govnih.gov

Ligand and Protein Preparation: Preparing the 3D structure of the compound and the target protein for the simulation.

Docking Simulation: Using software like AutoDock or Glide to predict the binding pose and calculate a docking score, which estimates the binding free energy.

The results would typically be presented in a table, detailing the binding energy and key amino acid interactions.

Interactive Data Table: Hypothetical Molecular Docking Results This table illustrates the type of data that would be generated from a molecular docking simulation. The values are purely for exemplary purposes.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) |

| Thymidylate Synthase | Uracil, 6-amino-3-methyl-1-propyl- | -8.5 | SER-12, LYS-45, ARG-88 |

| Thyroid Peroxidase | Uracil, 6-amino-3-methyl-1-propyl- | -7.9 | PHE-243, HIS-239, ARG-491 |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. For ligand-protein complexes predicted by docking, MD simulations are crucial for assessing the stability of the binding pose and observing any conformational changes. nih.gov

Detailed Research Findings: MD simulations are widely used to validate docking results and understand the dynamic nature of interactions. For example, MD studies on O6-methylguanine methyl transferase (MGMT) have been used to investigate how mutations affect the protein's conformation and stability. nih.gov A similar approach for "Uracil, 6-amino-3-methyl-1-propyl-" would involve:

System Setup: Placing the docked protein-ligand complex in a simulated physiological environment (a box of water molecules and ions).

Simulation Run: Running the simulation for a specific duration (e.g., 100 nanoseconds), allowing the atoms to move according to the laws of physics.

Trajectory Analysis: Analyzing the simulation output to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability and hydrogen bond persistence to evaluate interaction stability.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters This table shows typical parameters and outputs from an MD simulation analysis. The values are illustrative.

| Simulation Parameter | Value (Hypothetical) | Description |

| Simulation Time | 100 ns | The total time duration of the simulation. |

| Average RMSD of Ligand | 1.5 Å | Measures the average deviation of the ligand from its initial docked pose, indicating stability. |

| Key Hydrogen Bonds | ARG-88, LYS-45 | Specific residues that form stable hydrogen bonds with the ligand throughout the simulation. |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Assessment

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It can predict various electronic properties, such as the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity. researchgate.net

Detailed Research Findings: DFT calculations are often employed to characterize newly synthesized compounds. For instance, a study on a furo[3,4-d]pyrimidine (B15215042) derivative used DFT to calculate its optimized geometry, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) map. scielo.org.mx The HOMO-LUMO gap is an indicator of chemical reactivity, while the MEP map reveals the electrophilic and nucleophilic sites of a molecule. scielo.org.mx

For "Uracil, 6-amino-3-methyl-1-propyl-", DFT calculations would provide:

Optimized Geometry: The most stable 3D arrangement of the atoms.

Electronic Properties: Calculation of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. A smaller energy gap suggests higher reactivity.

Reactivity Descriptors: Generation of an MEP map to visualize regions prone to electrophilic or nucleophilic attack.

Interactive Data Table: Hypothetical DFT Calculation Results This table presents the kind of electronic property data that would be obtained from DFT calculations. The values are for illustrative purposes only.

| Electronic Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | An indicator of the molecule's chemical reactivity and kinetic stability. |

Analytical Methodologies for Research and Quantification of Uracil, 6 Amino 3 Methyl 1 Propyl

Chromatographic Techniques for Isolation and Quantification

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For Uracil (B121893), 6-amino-3-methyl-1-propyl-, and its analogs, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC) with Spectrophotometric Detection

HPLC is a powerful tool for the separation and quantification of non-volatile compounds like uracil derivatives. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For compounds such as Uracil, 6-amino-3-methyl-1-propyl-, reversed-phase HPLC is commonly employed.

In a typical reversed-phase HPLC setup for aminouracil derivatives, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of 1-Allyl-6-aminouracil, a structurally similar compound, can be achieved using a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com The retention and separation of uracil and its nucleoside, uridine, can also be effectively managed on a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is suitable for highly polar compounds. sielc.com Spectrophotometric detection, typically using a UV detector, is set at a wavelength where the analyte exhibits maximum absorbance, which for many uracil derivatives is around 260 nm. nih.gov

Table 1: Exemplary HPLC Conditions for Analysis of Uracil Derivatives

| Parameter | Condition | Source |

| Column | Reversed-Phase C18 or HILIC | sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid) | sielc.com |

| Detection | UV Spectrophotometry at ~250-260 nm | sielc.comnih.gov |

| Flow Rate | Typically 1.0 mL/min | sielc.com |

This table presents a generalized set of conditions based on methods for analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like Uracil, 6-amino-3-methyl-1-propyl-, a derivatization step is essential to increase their volatility. nih.gov This typically involves converting polar functional groups (like -NH2 and -OH) into less polar, more volatile derivatives.

A common derivatization procedure for nucleobases and their metabolites is a two-step process involving methoximation followed by silylation. uoguelph.ca Methoxyamination protects keto groups, and subsequent silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens on amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. uoguelph.ca The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum for identification and quantification. nih.gov

Table 2: Typical GC-MS Derivatization and Analysis Parameters for Pyrimidine (B1678525) Metabolites

| Step | Reagent/Condition | Purpose | Source |

| Methoxyimation | Methoxyamine hydrochloride in pyridine | Protects keto groups, prevents tautomerization | uoguelph.ca |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility by replacing active hydrogens with TMS groups | uoguelph.ca |

| GC Column | HP-5 (30 m x 0.32 mm i.d.) or similar | Separation of derivatized analytes | semanticscholar.org |

| MS Detection | Electron Impact (EI) ionization at 70 eV | Fragmentation and detection of analytes | nih.gov |

This table outlines a general protocol for the GC-MS analysis of pyrimidine metabolites based on established methods.

Voltammetric and Electrochemical Analytical Methods

Electrochemical methods offer a rapid and sensitive alternative for the quantification of electroactive species. Uracil and its derivatives, containing oxidizable and reducible functional groups, are amenable to analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV).

The electrochemical behavior of aminopyrimidine derivatives has been investigated using modified glassy carbon electrodes (GCE). For instance, a GCE modified with multi-walled carbon nanotubes (MWCNTs) and Nafion has been shown to exhibit efficient electrocatalytic oxidation for 2,4,6-triaminopyrimidine. nih.gov The oxidation peak current, under optimized conditions, shows a linear relationship with the concentration of the analyte, allowing for its quantification. nih.gov The choice of supporting electrolyte and its pH are critical parameters that influence the voltammetric response.

For 5-fluorouracil (B62378), another uracil derivative, an enhanced electrochemical response was observed at a GCE modified with bromothymol blue and MWCNTs in a phosphate (B84403) buffer solution at pH 6.8. rsc.org Such methods can achieve low detection limits, often in the sub-micromolar range.

Spectrophotometric Quantification Methods

Spectrophotometric methods are based on the principle that chemical compounds absorb light at specific wavelengths. Direct UV spectrophotometry can be used for the quantification of uracil derivatives, with uracil typically showing an absorption maximum around 258-260 nm in neutral aqueous solutions. sielc.com However, the specificity of direct spectrophotometry can be limited in complex mixtures.

To enhance specificity and sensitivity, derivatization reactions that produce colored complexes are often employed. For example, diaminopyrimidine derivatives can react with p-benzoquinone to form a colored product with an absorption maximum around 500 nm. uoguelph.ca Another approach involves complexation with metal ions. For instance, a method for the determination of Zn(II) utilizes a diaminodihydroxypyrimidine as a complexing agent, forming a colored complex that can be measured spectrophotometrically. ignited.in The absorbance of the resulting complex is proportional to the concentration of the analyte. A study on 5-phenylazo-6-aminouracil dyes also highlights how the UV-Vis spectra of these compounds are influenced by substituents and solvent polarity. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 6-amino-3-methyl-1-propyluracil, and how do reaction conditions impact yield optimization?

- Methodological Answer : The synthesis of N1-alkylated uracil derivatives typically involves nucleophilic substitution reactions. For 6-amino-3-methyl-1-propyluracil, alkylation of the uracil core at the N1 position can be achieved using propyl halides or analogous alkylating agents under basic conditions. Evidence from similar compounds (e.g., 6-methyl-1-(2-oxopropyl) derivatives) suggests refluxing in acetone with potassium carbonate as a catalyst at 80–85°C for 6 hours . Solvent choice (polar aprotic vs. protic) and stoichiometric ratios of alkylating agents (1:1.5 molar ratio) critically influence regioselectivity and yield. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the target compound.

Q. Which spectroscopic techniques are most effective for structural characterization of 6-amino-3-methyl-1-propyluracil?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern and alkyl chain integration. Key spectral signatures include:

- Downfield shifts for the N1-propyl group protons (δ 3.5–4.0 ppm in ¹H NMR).

- Distinct carbonyl (C=O) and amino (NH₂) group signals in ¹³C NMR (δ 160–170 ppm and δ 30–40 ppm, respectively).

Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) can confirm molecular weight (C₇H₁₁N₃O₂, theoretical MW: 169.09 g/mol). Infrared (IR) spectroscopy further validates functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. How does reagent purity grade affect experimental reproducibility in studies involving 6-amino-3-methyl-1-propyluracil?

- Methodological Answer : High-purity (>95%) reagents minimize side reactions caused by impurities (e.g., unreacted intermediates or oxidation byproducts). For nucleoside analog studies, even trace contaminants can skew enzymatic binding assays or pharmacokinetic data. Standardize purity verification using HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference materials. High-purity grades also enhance consistency in kinetic studies, such as measuring electron transfer rates in radiation-induced reactions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in electron transfer studies involving 6-amino-3-methyl-1-propyluracil and brominated pyrimidines?

- Methodological Answer : Discrepancies arise from competing pathways: direct electron transfer vs. radical-mediated processes. Using radiation chemistry (e.g., γ-irradiation of aqueous solutions), monitor uracil formation as a proxy for electron transfer efficiency. Competition kinetic analysis reveals that substituents like the 3-methyl group sterically hinder electron donation, while the 6-amino group enhances nucleophilicity. For example, thymine radical anions transfer electrons to bromouracil at rates 2–3× faster than unsubstituted uracil, but steric effects in 6-amino-3-methyl derivatives may reduce this efficiency .

Q. How can researchers resolve discrepancies between computational binding affinity predictions and experimental results for 6-amino-3-methyl-1-propyluracil derivatives?

- Methodological Answer : Combine molecular dynamics (MD) simulations with experimental validation. For in silico studies, parameterize force fields to account for the propyl group's conformational flexibility and its impact on van der Waals interactions. Use density functional theory (DFT) to model transition states in enzyme-substrate complexes. Experimentally, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Cross-validate with X-ray crystallography or cryo-EM to resolve structural mismatches between predicted and actual binding poses .

Q. What advanced analytical methods are required to quantify degradation products of 6-amino-3-methyl-1-propyluracil under physiological conditions?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS with multiple reaction monitoring (MRM) to detect trace-level metabolites. For example, hydrolytic degradation of the propyl group generates 6-amino-3-methyluracil, identifiable via a parent ion at m/z 169.09 and fragment ions at m/z 124.06 (C₅H₆N₃O⁺). Accelerated stability studies (40°C/75% RH) coupled with Arrhenius modeling predict shelf-life. For in vivo studies, isotopic labeling (e.g., ¹⁴C at the propyl chain) enables tracking via scintillation counting or accelerator mass spectrometry (AMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.